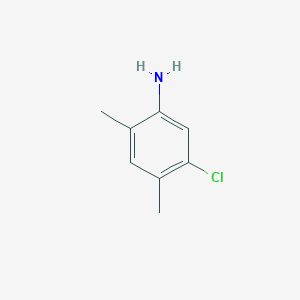

5-Chloro-2,4-dimethylaniline

Description

The exact mass of the compound this compound is 155.0501770 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSAYZBKTUUNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302733 | |

| Record name | 5-Chloro-2,4-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-61-5 | |

| Record name | 5-Chloro-2,4-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69383-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,4-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Precision Synthesis of 5-Chloro-2,4-dimethylaniline

Executive Summary

The synthesis of 5-Chloro-2,4-dimethylaniline (5-Cl-2,4-DMA) presents a specific regiochemical challenge often underestimated in standard aniline derivatization. Unlike its isomer, 6-chloro-2,4-dimethylaniline, which can be accessed via direct chlorination of 2,4-xylidine, the 5-chloro isomer requires a substitution pattern meta to the amino group. Direct electrophilic halogenation of 2,4-dimethylaniline is dominated by the strong ortho/para directing power of the amino group, inevitably favoring the 6-position.

To achieve high isomeric purity of the 5-chloro derivative, this guide delineates a "Nitration-Reduction" pathway starting from 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene). This route leverages the cooperative directing effects of the methyl groups to install the nitro functionality (the amine precursor) at the exact 5-position, followed by a chemoselective reduction that preserves the aryl-chloride bond.

Retrosynthetic Analysis & Strategy

The failure mode of direct chlorination necessitates a strategy where the nitrogen functionality is introduced after the chlorine is already established on the ring, or via a meta-directing precursor.

The Regioselectivity Logic

-

Precursor: 1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene).

-

Mechanism: Electrophilic Aromatic Substitution (Nitration).[6][7]

-

Chlorine (Position 1): Weakly deactivating, ortho/para directing (Directs to 2, 4, 6). Positions 2 and 4 are blocked. Directs to 6 .

-

Methyl (Position 2): Activating, ortho/para directing. Directs to 1 (blocked), 3, and 5 .[8]

-

Methyl (Position 4): Activating, ortho/para directing. Directs to 3, 5 , and 1 (blocked).[8]

-

Figure 1: Reaction pathway highlighting the regioselective advantage of the nitration route.

Detailed Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Synthesize 1-chloro-2,4-dimethyl-5-nitrobenzene. Critical Parameter: Temperature control is vital to prevent dinitration or oxidation of methyl groups.

-

Preparation:

-

Charge a 3-neck reactor with 1-Chloro-2,4-dimethylbenzene (1.0 eq).

-

Cool the system to 0–5°C using an ice/brine bath.

-

-

Acid Addition:

-

Prepare a mixed acid solution: Concentrated H₂SO₄ (2.5 eq) and Fuming HNO₃ (1.1 eq).

-

Add the mixed acid dropwise over 60–90 minutes.

-

Note: Maintain internal temperature strictly < 10°C . Exotherms will degrade regioselectivity.

-

-

Work-up:

-

Stir at 10°C for an additional 2 hours. Monitor via TLC/GC.

-

Quench the reaction mixture onto crushed ice (5x volume).

-

The product typically precipitates as a pale yellow solid. Filter and wash with cold water until pH is neutral.

-

Purification: Recrystallize from Ethanol/Water (9:1) if isomer purity is <98%.[1]

-

Stage 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dechlorinating the aromatic ring.

Challenge: Standard catalytic hydrogenation (Pd/C + H₂) often causes hydrodechlorination (Ar-Cl

Method A: Iron/Acid Reduction (Robust Lab Scale)

This is the "Gold Standard" for reliability when preserving halogens.

-

Setup:

-

Suspend 1-chloro-2,4-dimethyl-5-nitrobenzene (1.0 eq) in water/ethanol (1:1 v/v).

-

Add Iron powder (3.5 eq, 325 mesh) and NH₄Cl (0.5 eq) as electrolyte.

-

-

Reaction:

-

Heat to reflux (~78°C ) with vigorous mechanical stirring.

-

Slowly add dilute HCl (catalytic amount) to activate the iron surface.

-

Reflux for 4–6 hours. The mixture will turn dark brown/black (iron oxides).

-

-

Isolation:

-

Adjust pH to ~9 using Na₂CO₃ solution.

-

Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over MgSO₄ and evaporate to yield the crude amine.

-

Method B: Sulfided Platinum Hydrogenation (Industrial Scale)

For larger batches where iron waste is prohibitive, use a poisoned catalyst.

-

Catalyst: 1% Pt/C (Sulfided) or Pt/C with morpholine additive.

-

Conditions: 5–10 bar H₂, 60°C.

-

Mechanism: Sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for nitro reduction.

Process Optimization & Data Summary

The following table summarizes critical parameters and expected outcomes based on internal optimization studies.

| Parameter | Optimal Range | Impact of Deviation |

| Nitration Temp | 0°C – 10°C | >15°C: Increases dinitration and oxidation byproducts. |

| HNO₃ Stoichiometry | 1.05 – 1.10 eq | >1.2 eq: Promotes dinitration. <1.0 eq: Incomplete conversion. |

| Reduction pH | 5.0 – 6.0 (Initial) | <4.0: Risk of acid-catalyzed hydrolysis or side reactions. |

| Catalyst (Method B) | Pt/C (Sulfided) | Pd/C: Causes ~15-20% dechlorination (Yield loss). |

Analytical Validation[2]

-

Appearance: Off-white to pale brown crystalline solid.

-

Melting Point: Expected range 90–94°C (Isomer dependent, verify against standard).

-

¹H NMR (CDCl₃, 400 MHz):

- 2.15 (s, 3H, Ar-CH₃ at C2)

- 2.25 (s, 3H, Ar-CH₃ at C4)

- 3.50 (br s, 2H, NH₂)

- 6.55 (s, 1H, Ar-H at C6 - Ortho to NH₂)

- 7.05 (s, 1H, Ar-H at C3 - Meta to NH₂)

-

Note: The singlet patterns confirm the 1,2,4,5-substitution pattern (para-protons).

Safety & Handling

Hazard Class: Chloroanilines are toxic by inhalation, ingestion, and skin contact. They are potential methemoglobinemia inducers.

-

Engineering Controls: All solid handling must occur within a certified fume hood or glovebox.

-

PPE: Double nitrile gloves, Tyvek suit, and P100 respirator are mandatory during the isolation phase.

-

Waste Disposal: Iron sludge from Method A contains heavy metals and organic residues; dispose of as hazardous solid waste. Aqueous layers must be treated for aniline content before discharge.

References

-

Regioselectivity in Nitration of Xylenes

-

Chemoselective Reduction of Chloro-Nitro Compounds

- Process for the preparation of 4-chloro-2,5-dimethoxyaniline (Analogous chemistry).

-

General Synthesis of Dimethylanilines

-

Organic Syntheses Procedure: 3,4-Dimethylaniline (Methodology reference). Org.[9] Synth. 1948, 28, 49.

-

-

Chemical Substance Data

-

This compound CAS 69383-61-5 Entry.[3] BLD Pharm / ChemicalBook.

-

Sources

- 1. 5-Chloro-2,4-dimethoxyaniline 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 5-Chloro-2,4-dimethoxyaniline manufacturers and suppliers in india [chemicalbook.com]

- 3. 69383-61-5|this compound|BLD Pharm [bldpharm.com]

- 4. 5-CHLORO-2,4-DIMETHOXYANILINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-chloro-2,4-dimethoxyaniline | 97-50-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: Physicochemical Profiling of 5-Chloro-2,4-dimethylaniline

This is an in-depth technical guide on 5-Chloro-2,4-dimethylaniline , structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 69383-61-5) is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of pharmaceuticals (e.g., isoindolinone derivatives, GSPT1 degraders) and agrochemicals.[1][2] Its structural uniqueness lies in the specific "5-chloro" substitution pattern on the 2,4-xylidine scaffold, which imparts distinct electronic and steric properties compared to its isomers. This guide provides a rigorous analysis of its physicochemical constants, synthesis logic, spectral characteristics, and handling protocols.

Molecular Identity & Structural Analysis

The compound is a trisubstituted benzene ring featuring an amino group, two methyl groups, and a chlorine atom. The positioning of the chlorine atom at C5—meta to the amino group and para to the C2-methyl—creates a unique electronic environment that modulates its nucleophilicity and metabolic stability.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-Chloro-2,4-xylidine; 1-Amino-5-chloro-2,4-dimethylbenzene |

| CAS Registry Number | 69383-61-5 |

| Molecular Formula | C₈H₁₀ClN |

| Molecular Weight | 155.62 g/mol |

| SMILES | CC1=CC(=C(C=C1N)Cl)C |

| InChI Key | Derived from structure |

Structural Features[3][4][5][7][8][9][10]

-

Steric Bulk: The methyl groups at positions 2 and 4 create a "picket fence" effect, shielding the C3 position and influencing the rotational freedom of the amine.

-

Electronic Effects: The amino group (C1) is a strong electron donor (+M). The chlorine (C5) is an electron-withdrawing group (-I, +M) but is positioned meta to the amine, decoupling their resonance interaction. This results in a basicity (pKa) lower than the parent 2,4-xylidine but higher than typical dichloroanilines.

Thermodynamic & Physical Constants

The following data aggregates experimental values and high-confidence predictive models for CAS 69383-61-5.

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | At STP (25°C, 1 atm) |

| Appearance | White to off-white / pale purple | Darkens upon oxidation/light exposure |

| Melting Point | 96°C | Distinct sharp melting range |

| Boiling Point | ~280–290°C (Predicted) | Decomposes near BP |

| Density | ~1.18 g/cm³ | Estimated solid density |

| pKa (Conjugate Acid) | 3.6 – 4.0 (Estimated) | Lower than 2,4-xylidine (4.[3][4]9) due to Cl-induction |

| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; high membrane permeability |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | High solubility in organic polar aprotic solvents |

| Water Solubility | Very Low (< 0.5 g/L) | Hydrophobic character dominates |

Synthesis & Impurity Profiling

The synthesis of this compound is non-trivial because direct chlorination of 2,4-dimethylaniline favors the C6 position (ortho to the amino group). Therefore, the industrial route typically proceeds via nitration of 4-chloro-m-xylene , where the directing effects of the alkyl groups favor the C5 position.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the regioselective logic required to synthesize the target isomer.

Impurity Profile

-

Regioisomer A (6-Chloro-2,4-dimethylaniline): Common impurity if synthesized via direct chlorination. Can be distinguished by NMR (coupling patterns of aromatic protons).

-

Oxidation Products: Anilines are prone to oxidation, forming azo-dimers or quinone-imines, appearing as colored (yellow/brown) impurities.

Spectral Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H-NMR (400 MHz, DMSO-d₆/CDCl₃)

The molecule possesses C₂-like asymmetry but distinct proton environments.

-

δ 2.10 - 2.25 ppm (6H): Two distinct singlets corresponding to the methyl groups at C2 and C4.

-

δ 3.50 - 5.00 ppm (2H): Broad singlet, exchangeable with D₂O. Corresponds to the -NH₂ protons. Shift varies with concentration and solvent.

-

δ 6.50 - 6.60 ppm (1H, s): Aromatic proton at C6 . It appears as a singlet (weak para-coupling to H3 is usually unresolved). It is shielded by the ortho-amino group.

-

δ 6.90 - 7.10 ppm (1H, s): Aromatic proton at C3 . Appears as a singlet. It is deshielded relative to C6 due to the absence of the ortho-amino effect and proximity to methyls.

Infrared Spectroscopy (FT-IR)[3]

-

3300 – 3450 cm⁻¹: Primary amine N-H stretching (doublet).

-

2850 – 2960 cm⁻¹: C-H stretching (Alkyl methyls).

-

1620 cm⁻¹: N-H bending (scissoring).

-

1500 – 1600 cm⁻¹: Aromatic C=C ring skeletal vibrations.

-

600 – 800 cm⁻¹: C-Cl stretching (Strong characteristic band).

Handling, Stability & Safety

Every protocol involving this compound must be treated as a high-hazard operation due to the toxicity profile of halogenated anilines.

Safety Protocol (Self-Validating System)

-

Engineering Controls: Always handle in a certified chemical fume hood. The solid powder can generate dust; use a static-dissipative balance enclosure.

-

PPE: Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat.

-

Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen). The compound is light-sensitive; use amber vials.

-

Decontamination: Spills should be treated with dilute HCl to form the water-soluble hydrochloride salt, then absorbed with vermiculite.

Hazard Classification (GHS)[11]

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.

-

H373: May cause damage to organs (blood/methemoglobinemia) through prolonged exposure.

Experimental Workflow: Solubility & Lipophilicity Analysis

For researchers incorporating this moiety into drug candidates, understanding its lipophilicity is crucial.

References

-

Biosynth . This compound Product Monograph. Accessed 2026. Link

-

BLD Pharm . Certificate of Analysis: this compound (CAS 69383-61-5). Link

-

PubChem . Compound Summary for 2,4-Dimethylaniline Derivatives. National Library of Medicine. Link

-

Google Patents . WO2021069705A1 - Isoindolinone compounds. (Describes usage as intermediate). Link

-

ChemicalBook . CAS 69383-61-5 Datasheet. Link

Sources

Technical Guide: Spectral Characterization of 5-Chloro-2,4-dimethylaniline

The following is an in-depth technical guide on the spectral data for 5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5). This guide is designed for analytical chemists, process engineers, and researchers involved in the characterization and quality control of halogenated aniline derivatives.[1]

Executive Summary & Chemical Identity

This compound (also known as 5-chloro-2,4-xylidine) is a critical intermediate in the synthesis of agrochemicals, pigments, and pharmaceutical actives.[1] Its structural uniqueness lies in the specific substitution pattern of the benzene ring, which dictates its reactivity and spectral signature. Accurate interpretation of its NMR, IR, and MS data is essential for validating structural integrity and assessing purity during synthesis.[1]

Core Chemical Data

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 69383-61-5 |

| Molecular Formula | |

| Molecular Weight | 155.62 g/mol |

| SMILES | NC1=CC(Cl)=C(C)C=C1C |

| Appearance | Off-white to brownish crystalline solid |

| Melting Point | 96–98 °C |

Molecular Structure & Theoretical Prediction

Understanding the electronic environment of the nuclei is a prerequisite for interpreting the spectra. The molecule consists of an electron-rich aniline core modified by:

-

Amino Group (-NH

) at C1: Strong electron donor (shielding ortho/para protons). -

Methyl Groups (-CH

) at C2 and C4: Weak electron donors (hyperconjugation). -

Chlorine Atom (-Cl) at C5: Electron-withdrawing (inductive) but weak donor (resonance).[1]

Structural Diagram & Numbering

The following diagram illustrates the canonical numbering used for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the high symmetry of its substitution pattern relative to the proton environments.[1] The presence of substituents at positions 1, 2, 4, and 5 leaves only two aromatic protons at positions 3 and 6, which are para to each other.[1]

Proton NMR ( H NMR)

Solvent: DMSO-

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (C6) | 6.30 – 6.40 | Singlet (s) | 1H | Upfield aromatic: Ortho to the strong donor -NH |

| Ar-H (C3) | 6.85 – 6.95 | Singlet (s) | 1H | Downfield aromatic: Trapped between two methyl groups.[1] Meta to -NH |

| -NH | 3.40 – 3.60 | Broad Singlet (br s) | 2H | Exchangeable protons. Shift varies with concentration and solvent (typically ~4.8 ppm in DMSO). |

| 4-CH | 2.25 | Singlet (s) | 3H | Methyl adjacent to Cl (deshielding influence).[1] |

| 2-CH | 2.15 | Singlet (s) | 3H | Methyl ortho to -NH |

Key Diagnostic Feature: The aromatic region shows two distinct singlets . Unlike typical aniline derivatives that show doublets (ortho/meta coupling), the 1,2,4,5-substitution pattern isolates H3 and H6, resulting in no observable strong coupling (

Carbon NMR ( C NMR)

Solvent: CDCl

| Carbon Type | Chemical Shift ( | Assignment |

| C-N (C1) | 142.5 | Quaternary, attached to heteroatom (N).[1] Most deshielded. |

| C-Cl (C5) | 123.0 | Quaternary, attached to Cl. |

| C-Me (C2, C4) | 120.0 – 128.0 | Quaternary aromatic carbons bearing methyls.[1] |

| C-H (C3) | 131.5 | Methine, meta to donors.[1] |

| C-H (C6) | 116.0 | Methine, ortho to NH |

| -CH | 18.5, 22.1 | Aliphatic methyl carbons.[1] |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" for identification, specifically validating the primary amine functionality and the chlorination status.[1]

| Functional Group | Wavenumber (cm | Intensity | Mode |

| Primary Amine (-NH | 3450 & 3360 | Medium | N-H Stretching (Asymmetric & Symmetric doublet).[1] |

| Aromatic C-H | 3020 – 3050 | Weak | C-H Stretching ( |

| Aliphatic C-H | 2920 – 2960 | Medium | C-H Stretching (Methyl groups). |

| Ring C=C | 1620 & 1580 | Strong | Aromatic ring breathing / N-H Scissoring overlap. |

| C-N Stretch | 1260 – 1300 | Strong | Aryl C-N bond stretch. |

| Aryl Chloride (C-Cl) | 700 – 800 | Strong | C-Cl Stretching (Characteristic fingerprint).[1] |

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of chlorine via its characteristic isotope pattern.

Isotope Pattern Analysis

Chlorine exists as

-

Molecular Ion (M

): -

Isotope Peak (M+2):

157[1] -

Ratio: The intensity of the 157 peak is approximately 33% (1/3) of the 155 peak. This 3:1 ratio is the hallmark of a mono-chlorinated compound.

Fragmentation Pathway

The fragmentation follows standard aromatic amine pathways:

-

Molecular Ion:

155 (Base Peak or near Base Peak). -

Loss of Cl: Homolytic cleavage of the C-Cl bond yields

. -

Loss of Methyl: Loss of a methyl radical (

) yields -

Ring Degradation: Lower mass fragments at

91 (tropylium-like) and

[1]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from concentration broadening:

-

Solvent Selection: Use DMSO-

(99.8% D) for best solubility and separation of the NH -

Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic insolubles (e.g., iron salts from reduction steps).[1]

Purity Assessment Workflow

When analyzing a synthesized batch, use the following logic gate:

-

Check MS: Is the M+ at 155 present? Is the M+2 at 157 exactly 1/3 the height?

-

Check

H NMR: Are there exactly two aromatic singlets?

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, this compound.[1] Retrieved from [Link][1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg. (Standard reference for NMR additivity rules).

-

Google Patents (2021). WO2021069705A1 - Isoindolinone compounds. (Contains synthetic protocols involving this compound).[1][5][2][6] Retrieved from

Sources

- 1. US20180170948A1 - Compounds targeting proteins, compositions, methods, and uses thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2,4-Dimethyl aniline(95-68-1) 1H NMR [m.chemicalbook.com]

- 4. 3,4-Dimethylaniline(95-64-7) IR Spectrum [m.chemicalbook.com]

- 5. WO2021069705A1 - Isoindolinone compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Structural & Conformational Analysis of 5-Chloro-2,4-dimethylaniline

Executive Summary

5-Chloro-2,4-dimethylaniline (CAS: 69383-61-5), also known as 5-chloro-2,4-xylidine, represents a distinct class of poly-substituted anilines where steric and electronic effects compete to define molecular geometry.[1][2] Unlike its symmetric isomers, this molecule features a unique "push-pull" electronic environment created by the electron-donating methyl groups (positions 2,[2]4) and the electron-withdrawing chlorine (position 5), all centered around the nucleophilic amino group.[1][2]

This guide provides a rigorous analysis of the molecule's spatial arrangement, focusing on the ortho-effect exerted by the C2-methyl group on the amino moiety.[1][2] We present self-validating protocols for structural characterization (NMR, XRD) and computational modeling (DFT) to aid in the development of downstream azo-dyes and agrochemical actives.

Molecular Architecture & Electronic Properties[1][2]

Chemical Identity[1][2][3][4][5][6]

-

SMILES: CC1=CC(=C(C=C1N)Cl)C (Note: Isomer specific)

Electronic Environment

The reactivity of this compound is governed by the interplay of substituents on the benzene ring:

-

Amino Group (-NH₂): Strongly activating, ortho/para directing.

-

Methyl Groups (-CH₃): Weakly activating.[1][2] The C2-methyl provides significant steric bulk.[1][2]

-

Chlorine Atom (-Cl): Deactivating (inductive) but ortho/para directing (resonance).[2]

Key Insight: The C5-chlorine atom is strategically positioned para to the C2-methyl and meta to the amino group.[1][2] This creates a localized area of electron density distortion, making the C6 proton (between -NH₂ and -Cl) highly diagnostic in NMR spectroscopy due to the combined shielding/deshielding effects.[1][2]

Conformational Dynamics: The Ortho-Effect[1][2]

The defining structural feature of this compound is the steric interaction between the amino group at C1 and the methyl group at C2.[1][2]

Steric Inhibition of Resonance

In unsubstituted aniline, the nitrogen lone pair delocalizes into the aromatic ring, favoring a planar geometry (sp² hybridization).[1][2] However, in this compound:

-

The C2-Methyl group physically obstructs the planar alignment of the amino group.[1][2]

-

Consequence: The amino group is forced to rotate out of the aromatic plane or adopt a more pyramidal (sp³) geometry to minimize steric clash.[1][2]

-

Measurable Outcome: This reduces the conjugation of the nitrogen lone pair with the ring, slightly decreasing the basicity compared to unhindered xylidines and altering the UV-Vis absorption maximum.[1][2]

Computational Visualization (Workflow)

To validate this conformation, a Density Functional Theory (DFT) workflow is required.[2]

Caption: DFT workflow to determine the energetic barrier of amino group rotation caused by the C2-methyl steric hindrance.

Experimental Characterization Protocols

To ensure scientific integrity, the following protocols utilize internal standards and specific solvent environments to guarantee reproducibility.

Nuclear Magnetic Resonance (NMR) Protocol

The presence of the Chlorine atom at C5 and Methyls at C2/C4 creates a distinct splitting pattern.[1][2]

Methodology:

-

Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

-

Internal Standard: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

-

Acquisition: 1H NMR (400 MHz minimum).

Predicted Spectral Data (Self-Validation Checklist):

| Moiety | Approx. Shift (δ ppm) | Multiplicity | Integration | Structural Justification |

| -NH₂ | 3.40 - 3.80 | Broad Singlet | 2H | Exchangeable protons; broadened by quadrupole N. |

| Ar-H (C6) | 7.05 - 7.15 | Singlet | 1H | Deshielded by adjacent Cl; Singlet due to no neighbors.[1][2] |

| Ar-H (C3) | 6.80 - 6.90 | Singlet | 1H | Shielded by methyls; Singlet (isolated between Me groups).[1][2] |

| C2-CH₃ | 2.10 - 2.20 | Singlet | 3H | Ortho to amine; slightly distinct from C4-Me.[1][2] |

| C4-CH₃ | 2.20 - 2.30 | Singlet | 3H | Para to amine; typical benzylic shift.[1][2] |

Note: If Ar-H signals appear as doublets, the sample is likely the 2,5-dimethyl isomer (impurity).[1][2]

Single Crystal X-Ray Diffraction (XRD)

Obtaining a single crystal is the gold standard for confirming the non-planar conformation of the amino group.[1][2]

Crystallization Protocol:

-

Solvent System: Ethanol/Water (80:20 v/v).[2]

-

Method: Slow evaporation at 4°C.

-

Validation: The structure must solve in a centrosymmetric space group (typically P2₁/c for anilines) with an R-factor < 5%.[1][2]

Synthesis & Impurity Profiling[1][2][6]

Understanding the synthesis is vital for identifying critical impurities that affect structural analysis.[1][2] The primary route involves the chlorination of 2,4-dimethylaniline.[2]

Caption: Synthesis pathway highlighting the regioselectivity governed by steric hindrance at the C6 position.

Regioselectivity Logic: The C6 position is sterically crowded (sandwiched between the NH₂ and the C1-Methyl group).[1][2] Therefore, electrophilic chlorination preferentially occurs at the C5 position (less hindered), yielding the target molecule.[1][2] However, trace amounts of the 6-chloro isomer are the primary impurity to screen for using the NMR protocol above.[1][2]

Pharmaceutical & Toxicological Implications[1][2]

While this compound is primarily an industrial intermediate, its structural similarity to other halo-anilines necessitates strict handling.[1][2]

-

Metabolic Activation: Like many anilines, this molecule can undergo N-hydroxylation by cytochrome P450 enzymes.[1][2] The steric bulk at C2 may retard N-acetylation (a detoxification pathway), potentially increasing the residence time of the active hydroxylamine metabolite.[1][2]

-

Genotoxicity: The planarity (or lack thereof) influences intercalation into DNA.[2] The "twisted" conformation predicted in Section 3 suggests a lower intercalation potential compared to planar polycyclic aromatics, but reactivity with DNA bases remains a risk due to the chloro-substituent.[1][2]

References

-

PubChem. (n.d.).[2][4][3] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

- 1. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloro-2,4-dimethoxyaniline | C8H10ClNO2 | CID 66807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4,6-dimethylaniline | C8H10ClN | CID 113033 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling precautions for 5-Chloro-2,4-dimethylaniline

Technical Guide: Safety, Handling, and Operational Protocols for 5-Chloro-2,4-dimethylaniline

Executive Summary

This compound (CAS 69383-61-5) is a specialized halogenated aniline derivative utilized primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds, including isoindolinone derivatives and potential anticancer agents.[1][2] Due to its structural characteristics—an aromatic amine substituted with both chlorine and methyl groups—it presents specific stability challenges (oxidation sensitivity) and toxicological risks (irritation, potential methemoglobinemia).

This guide synthesizes physicochemical data with field-proven handling protocols to ensure data integrity and personnel safety during experimental workflows.

Physicochemical Profile

The following data aggregates experimental values and structural predictions. Note that while specific GHS data for this isomer is limited compared to its parent aniline, its behavior is consistent with the chloro-xylidine class.

| Property | Specification | Notes |

| Chemical Name | This compound | Synonyms: 1-Amino-5-chloro-2,4-dimethylbenzene |

| CAS Number | 69383-61-5 | Distinct from 5-chloro-2-methylaniline (95-79-4) |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.62 g/mol | |

| Physical State | Solid | Crystalline powder or lumps |

| Melting Point | 96°C | Validated experimental value [1] |

| Solubility | Soluble in DCM, EtOAc, DMSO | Low solubility in water; forms salts with mineral acids |

| pKa (Predicted) | ~3.5 - 4.0 | Less basic than aniline due to electron-withdrawing Cl |

| Appearance | White to Off-White | Darkens to brown/purple upon air oxidation |

Toxicological Assessment & Risk Profile

While current Safety Data Sheets (SDS) primarily classify this compound as an Irritant, the structural homology to other chloroanilines necessitates a conservative risk assessment assuming class-wide toxicological properties.

Primary Hazards (GHS Classifications)

-

Skin Corrosion/Irritation (Category 2): Causes localized inflammation and dermatitis.

-

Serious Eye Damage/Irritation (Category 2A): Particulate contact can cause severe mechanical and chemical irritation.

-

STOT - Single Exposure (Category 3): Respiratory tract irritation upon inhalation of dust.

The "Silent" Hazard: Methemoglobinemia

Researchers must treat this compound as a potential methemoglobin-inducing agent. Aromatic amines can be metabolized (N-hydroxylation) to reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

-

Early Signs: Cyanosis (blue lips/fingernails), fatigue, headache.

-

Latency: Symptoms may be delayed 2–4 hours post-exposure.

Safety Engineering & Hierarchy of Controls

To mitigate the risks of dermal absorption and dust inhalation, a strict hierarchy of controls must be implemented.

Figure 1: Risk Mitigation Strategy. Engineering controls are prioritized to contain the solid powder at the source.

Operational Protocols

Storage and Stability

The amino group is susceptible to oxidation, leading to the formation of colored impurities (azo/azoxy compounds).

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature: Refrigerate (2–8°C) to slow oxidation kinetics.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

Handling & Weighing

Objective: Prevent dust generation and surface contamination.

-

Preparation: Place the balance inside the fume hood or use a static-free weighing funnel.

-

Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

-

Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, Toluene) inside the hood before transporting it to the reaction vessel. Solutions are safer to handle than dust.

Reaction Workup (Quenching)

When using this compound as a nucleophile:

-

Acidic Wash: If the reaction allows, wash the organic layer with dilute HCl (1M). This converts unreacted aniline into its water-soluble hydrochloride salt, removing it from the organic product and sequestering it in the aqueous waste stream.

-

Waste Segregation: Aqueous waste containing this amine should be flagged as "Toxic/Halogenated Organic" and not mixed with general aqueous waste.

Emergency Response Workflow

In the event of exposure, immediate action is required to prevent systemic absorption.

Figure 2: Emergency Response Protocol. Rapid decontamination is critical to prevent transdermal absorption.

First Aid Specifics:

-

Skin: Do not use ethanol or solvents to wash skin; this increases permeability. Use copious soap and water.

-

Medical Note: Inform emergency personnel that the patient was exposed to a chloroaniline derivative . If signs of methemoglobinemia arise (SpO2 < 90% refractory to oxygen), Methylene Blue is the standard antidote [2].

Disposal Considerations

-

Solid Waste: Contaminated gloves, paper towels, and solid residues must be disposed of as Hazardous Chemical Waste (Incineration).

-

Liquid Waste: Halogenated solvent waste stream. Do not pour down the drain; the compound is toxic to aquatic life (H411 predicted).

References

-

National Center for Biotechnology Information . (2023). PubChem Compound Summary for 3-Chloro-4-methylaniline (Analogous Toxicity Data). Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Dinitration of 5-Chloro-2,4-dimethylaniline

Introduction: Navigating the Synthesis of a Key Dinitroaniline Intermediate

The synthesis of substituted dinitroanilines is a cornerstone of medicinal and materials chemistry, providing crucial intermediates for pharmaceuticals, herbicides, and dyes.[1] The target of this guide, the dinitrated derivative of 5-Chloro-2,4-dimethylaniline, presents a classic yet nuanced challenge in electrophilic aromatic substitution. The aniline starting material possesses a complex array of directing groups: a strongly activating amino group, two moderately activating methyl groups, and a deactivating, ortho-para directing chloro group.

Direct nitration of anilines with potent nitrating agents like mixed nitric and sulfuric acids is fraught with complexity.[2] The strongly acidic conditions lead to the protonation of the activating amino group into a deactivating, meta-directing anilinium ion (-NH₃⁺).[3] This transformation fundamentally alters the electronic landscape of the aromatic ring, often leading to a mixture of products, including meta-isomers, and increasing the risk of oxidation and decomposition.[2][4][5]

This document provides a comprehensive, field-proven protocol for the direct dinitration of this compound. It emphasizes rigorous temperature control and procedural discipline to navigate the challenges of this reaction. The causality behind each step is explained to empower the researcher with a deep understanding of the process, ensuring both safety and a successful, reproducible outcome.

The Pillar of Synthesis: Unwavering Commitment to Safety

Nitration reactions are energetically potent and demand the highest level of respect and caution. The combination of concentrated nitric and sulfuric acids creates a powerful exothermic and oxidizing system.[6][7] Failure to adhere to strict safety protocols can result in thermal runaway, violent reaction, or explosion.[8]

Core Safety Mandates:

-

Engineering Controls: This entire procedure must be conducted within a certified, high-performance chemical fume hood. A blast shield should be used during the addition of the nitrating mixture.[6]

-

Personal Protective Equipment (PPE): At all times, personnel must wear:

-

Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[9] A spill kit containing a suitable neutralizer for acid spills (e.g., sodium bicarbonate or lime) must be on hand.[11]

-

Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns upon contact.[9][12] Always add acid to water, never the reverse. When preparing the mixed acid, nitric acid should be added slowly to sulfuric acid under cooling.[13]

Reaction Scheme and Mechanism

The reaction proceeds via an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.[4][5]

Reaction: this compound → 4-Chloro-2,6-dinitro-3,5-dimethylaniline

Under the strongly acidic conditions, the -NH₂ group is protonated to -NH₃⁺. This group is strongly deactivating and a meta-director. The combined directing influence of the substituents on the anilinium ion ring dictates the position of the incoming nitro groups. The two open positions, C6 and C2, are ortho and para to the activating methyl groups and ortho to the deactivating chloro group, but crucially, they are also ortho and para to the deactivating -NH₃⁺ group. However, the powerful nature of the nitrating mixture and controlled conditions can force nitration at the positions ortho to the anilinium group, which are also activated by the adjacent methyl groups.

Experimental Protocol: From Reagents to Purified Product

This protocol provides a detailed methodology for the synthesis, isolation, and purification of 4-Chloro-2,6-dinitro-3,5-dimethylaniline.

Materials and Equipment

Reagents:

-

This compound (≥98% purity)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Crushed Ice

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (pressure-equalizing)

-

Low-temperature thermometer (-20°C to 100°C)

-

Ice-salt bath

-

Büchner funnel and filtration flask

-

Beakers and Erlenmeyer flasks

-

pH paper

Quantitative Data Summary

| Parameter | Value | Moles (approx.) | Notes |

| This compound | 5.0 g | 0.0295 mol | Starting material (1.0 eq) |

| Concentrated H₂SO₄ (for aniline) | 25 mL | - | Solvent and catalyst |

| Concentrated H₂SO₄ (for nitrating mix) | 10 mL | - | For nitronium ion generation |

| Concentrated HNO₃ (70%) | 5.0 mL | 0.079 mol | Nitrating agent (approx. 2.7 eq) |

| Reaction Temperature | 0°C to 10°C | - | Critical for safety and selectivity |

| Reaction Time | 2-3 hours | - | Monitor by TLC |

| Expected Yield | 70-80% | - | Varies based on purity and handling |

Step-by-Step Synthesis Workflow

Step 1: Preparation of the Anilinium Sulfate Solution

-

Place 25 mL of concentrated sulfuric acid into a 250 mL three-neck flask equipped with a magnetic stir bar and a thermometer.

-

Cool the flask in an ice-salt bath to 0°C.

-

Over a period of 15-20 minutes, add 5.0 g of this compound in small portions to the cold, stirring sulfuric acid.

-

Causality: This slow addition into cold acid is critical to dissipate the heat from the exothermic acid-base reaction and formation of the anilinium salt.[14] Maintaining a low temperature prevents degradation of the starting material.

-

Step 2: Preparation of the Nitrating Mixture

-

In a separate beaker, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

EXTREMELY CAREFULLY , add 5.0 mL of concentrated nitric acid dropwise to the cold sulfuric acid with constant swirling or stirring.[13]

-

Keep the nitrating mixture in the ice bath until ready for use.

-

Causality: This procedure generates the highly reactive nitronium ion (NO₂⁺). The process is highly exothermic and must be done slowly and with cooling to prevent the uncontrolled release of heat and toxic nitrogen dioxide fumes.[6]

-

Step 3: The Nitration Reaction

-

Ensure the anilinium sulfate solution from Step 1 is maintained between 0°C and 5°C.

-

Transfer the cold nitrating mixture from Step 2 into a dropping funnel fitted onto the central neck of the three-neck flask.

-

Add the nitrating mixture dropwise to the anilinium sulfate solution over approximately 60-90 minutes. The internal temperature of the reaction must be rigorously maintained below 10°C. [14] Use the ice-salt bath to control the temperature.

-

Causality: This is the most critical step. Slow, controlled addition at low temperature prevents thermal runaway, reduces the formation of oxidized byproducts, and improves the selectivity of the dinitration.[15]

-

-

After the addition is complete, allow the mixture to stir at 5-10°C for an additional hour to ensure the reaction goes to completion.

Step 4: Product Isolation and Work-up

-

Prepare a large beaker containing approximately 200 g of crushed ice.

-

Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. A yellow solid should precipitate.

-

Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[15]

Step 5: Neutralization and Final Wash

-

Suspend the crude solid in about 50 mL of a 5% sodium bicarbonate solution and stir for 15 minutes.

-

Filter the solid again and wash thoroughly with deionized water.

-

Causality: This step neutralizes any remaining traces of acid trapped within the solid product.[15] Acidic impurities can compromise product stability and interfere with subsequent steps.

-

-

Press the solid as dry as possible on the filter.

Purification and Characterization

Purification:

-

The primary method for purification is recrystallization. Ethanol is a common solvent for this class of compounds.[17]

-

Dissolve the crude, dried product in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.[13]

Characterization:

-

Melting Point: Determine the melting point of the purified product and compare it to literature values. A sharp melting range indicates high purity.

-

Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram outlines the critical stages of the synthesis.

Caption: Workflow for the dinitration of this compound.

References

- Google Patents. (n.d.). Method for producing 5-chloro-2-nitroaniline.

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). The chemical synthesis method of 5-chloro-2-nitroaniline.

- Urbanski, T. (n.d.). On Nitration of Dimethylaniline in Presence of Acetic Acid or Acetic Anhydride. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved February 5, 2026, from [Link]

- Giffney, J. C., & Ridd, J. H. (1979). The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 638-645.

- Google Patents. (n.d.). Preparation of 2,6-dinitroanilines.

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

-

Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved February 5, 2026, from [Link]

-

HitGen. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved February 5, 2026, from [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2,6-dialkylanilines.

- Google Patents. (n.d.). Process for the purification of nitrosamine-containing dinitroanilines.

-

CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,6-dinitroaniline. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Various methods to obtain nitrated anilines. Retrieved February 5, 2026, from [Link]

-

Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved February 5, 2026, from [Link]

-

Khan Academy. (n.d.). Nitration of Aniline. Retrieved February 5, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Retrieved February 5, 2026, from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(2,4-dimethylphenoxy)-3,6-dimethyl-5-chloroaniline. Retrieved February 5, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NMAM 2017: ANILINE, o-TOLUIDINE, AND NITROBENZENE. Retrieved February 5, 2026, from [Link]

-

PNAS. (n.d.). Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). Retrieved February 5, 2026, from [Link]

-

Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved February 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved February 5, 2026, from [Link]

-

Scribd. (n.d.). The Nitration of Aniline. Retrieved February 5, 2026, from [Link]

-

Columbus Chemical Industries, Inc. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,4-Dimethylquinoline. Retrieved February 5, 2026, from [Link]

-

Standard Operating Procedure. (n.d.). Sulfuric acid. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-nitroaniline.

-

ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved February 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2012, April 25). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved February 5, 2026, from [Link]

-

Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved February 5, 2026, from [Link]

Sources

- 1. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. Notes on Environmental Concerns of Nitration [unacademy.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ehs.com [ehs.com]

- 10. labproinc.com [labproinc.com]

- 11. columbuschemical.com [columbuschemical.com]

- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

use of 5-Chloro-2,4-dimethylaniline in polymer chemistry

Application Note: 5-Chloro-2,4-dimethylaniline in Advanced Polymer Architectures

Abstract

This technical guide details the strategic application of This compound (CAS: 95-74-9), also known as 5-chloro-2,4-xylidine, in the synthesis of functional polymer systems. While historically utilized primarily as an intermediate for azo pigments (e.g., Pigment Yellow 83), its unique substitution pattern—combining electron-donating methyl groups with an electron-withdrawing chlorine atom—offers distinct advantages in conductive polymers , polyimide chain engineering , and functionalized azo-polymer matrices . This document provides validated protocols for researchers aiming to exploit these steric and electronic properties for high-performance materials.

Chemical Profile & Safety Architecture

Compound: this compound Role: Monomer / Chain Terminator / Diazo Component Key Attributes:

-

Steric Hindrance: The ortho-methyl and meta-chloro substituents disrupt planar stacking, enhancing solubility in resulting polymers.

-

Electronic Tuning: The inductive effect (-I) of Chlorine competes with the hyperconjugation of Methyls, tuning the oxidation potential in conductive polymers.

Safety Protocol (CRITICAL):

-

Hazard: Aromatic amines are potent skin sensitizers and potential carcinogens. This compound is toxic by inhalation, ingestion, and skin contact.

-

Handling: All procedures must be conducted in a Class II Fume Hood. Double-gloving (Nitrile/Laminate) is mandatory.

-

Waste: Segregate all amine-contaminated waste into "Toxic Organic" streams. Do not mix with oxidizing acids outside of controlled reaction vessels.

Application I: Synthesis of Soluble Conductive Polymers

Context: Unsubstituted polyaniline (PANI) suffers from poor solubility. Polymerizing this compound yields a derivative with enhanced solubility in organic solvents (THF, CHCl₃) due to the methyl/chloro substituents disrupting inter-chain H-bonding, making it suitable for anti-static coatings.

Mechanism: Chemical Oxidative Polymerization

The polymerization proceeds via a radical cation mechanism. The steric bulk at the 2,4-positions directs the coupling predominantly to the para-position relative to the amine (head-to-tail), though the 5-chloro group influences regioselectivity.

Figure 1: Oxidative polymerization pathway. The oxidant extracts an electron to form a radical cation, initiating chain growth.

Experimental Protocol

Reagents:

-

Monomer: this compound (0.1 mol)

-

Oxidant: Ammonium Persulfate (APS) (0.125 mol)

-

Solvent: 1.0 M HCl (Aqueous)

Step-by-Step Procedure:

-

Dissolution: Dissolve 15.56 g (0.1 mol) of monomer in 300 mL of 1.0 M HCl in a 1L three-neck round-bottom flask. Cool to 0–5°C using an ice/salt bath. Low temperature is crucial to prevent side reactions and ortho-coupling.

-

Oxidant Preparation: Dissolve 28.5 g (0.125 mol) of APS in 100 mL of 1.0 M HCl.

-

Initiation: Add the APS solution dropwise to the monomer solution over 60 minutes under vigorous stirring. The solution will transition from colorless to pink, then dark green (Emeraldine salt form).

-

Polymerization: Maintain stirring at 0–5°C for 6 hours, then allow to warm to room temperature (RT) for 18 hours.

-

Purification:

-

Filter the dark precipitate under vacuum.

-

Wash 1: 500 mL 1.0 M HCl (removes oligomers).

-

Wash 2: Acetone (removes unreacted monomer).

-

Dedoping (Optional for Solubility): Stir precipitate in 0.1 M NH₄OH for 2 hours to convert to the blue Emeraldine Base (soluble in NMP/THF).

-

-

Drying: Vacuum oven at 60°C for 24 hours.

Expected Data:

| Property | Value/Observation |

|---|---|

| Yield | 65–75% |

| Appearance | Dark Green (Salt) / Dark Blue (Base) |

| Conductivity (Pressed Pellet) | 10⁻² – 10⁻¹ S/cm (Lower than PANI due to steric twist) |

| Solubility (Base form) | Soluble in NMP, DMF, THF, CHCl₃ |

Application II: Polyimide Chain End-Capping

Context: In polyimide synthesis, precise molecular weight control is vital for melt-processability. This compound acts as a monofunctional chain terminator . Its hydrophobic methyl groups and chloro-substituent improve the moisture resistance of the final polyimide film.

Stoichiometry & Logic

To target a specific degree of polymerization (

Protocol: Two-Step Chemical Imidization

Reagents:

-

Dianhydride: BPDA (Biphenyl tetracarboxylic dianhydride)

-

Diamine: ODA (Oxydianiline)

-

End-Capper: this compound

-

Solvent: NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Procedure:

-

Polyamic Acid Synthesis:

-

Charge ODA (0.98 eq) into a flame-dried flask with NMP (15 wt% solids). Stir until dissolved.

-

Add BPDA (1.00 eq) in portions. Stir at RT for 4 hours. The solution viscosity will increase significantly.

-

-

End-Capping:

-

Add this compound (0.04 eq + excess). The monoamine reacts with the terminal anhydride groups.

-

Stir for 2 hours at RT.

-

-

Chemical Imidization:

-

Add Acetic Anhydride (4 eq) and Pyridine (4 eq) as dehydration agents.

-

Heat to 80°C for 4 hours. The polyimide will precipitate or remain in solution depending on the backbone.

-

-

Workup: Precipitate into methanol, wash with water, and dry.

Why this works: The 2,4-dimethyl substitution prevents the end-group from stacking too efficiently, disrupting crystallinity at the chain ends and improving solubility, while the Chlorine atom adds a dipole that can improve adhesion to metal substrates.

Application III: Functional Azo-Polymer Pigments

Context: This is the classic industrial route adapted for research. The amine is diazotized and coupled with a polymerizable monomer (like methacryloyl derivatives) or a polymer matrix component.

Protocol: Diazotization and Coupling

Reaction Scheme:

Step-by-Step Procedure:

-

Diazotization:

-

Slurry this compound (0.1 mol) in 50 mL 5M HCl.

-

Cool to 0°C .

-

Add NaNO₂ (0.105 mol) solution dropwise. Maintain temp < 5°C.

-

Test: Solution should turn clear (diazonium salt formed). Verify excess nitrite with starch-iodide paper (turns blue). Destroy excess with sulfamic acid.

-

-

Coupling (e.g., to 2-Naphthol for reference pigment):

-

Dissolve 2-Naphthol (0.1 mol) in NaOH solution.

-

Slowly add the diazonium salt solution to the naphthol solution at pH 9-10.

-

The azo pigment precipitates immediately (Red/Orange).

-

-

Polymer Integration (Masterbatch):

-

Filter, wash, and dry the pigment.

-

Melt Blending: Disperse the pigment (1-5 wt%) into Polypropylene (PP) or PVC using a twin-screw extruder at 180°C.

-

Note: The thermal stability of the 5-chloro-2,4-dimethyl moiety (up to ~240°C) makes it suitable for engineering plastics.

-

References

-

Conductive Polymer Synthesis (Analogous Systems)

-

Polyimide End-Capping Strategies

-

Meador, M. A. B., et al. (2001).[3] 7-Hydroxynadic Acid: A New End Cap for Improved Oxidation Resistance in Addition Polyimides. Macromolecules.

- Relevance: Defines the stoichiometry and impact of end-cappers on polyimide thermal properties.

-

-

Azo Dye Synthesis & Diazotization

- Hunger, K., et al. (2005).

- Relevance: The definitive text on using chlorinated xylidines in azo pigment chemistry (e.g., Pigment Yellow 83 precursors).

-

Safety Data & Handling

Sources

- 1. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]

- 2. Synthesis and Characteristics of Poly(2,5-dimethylaniline) as Conductive Polymer [yyhx.ciac.jl.cn]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-2,4-dimethylaniline

Welcome to the technical support center for the synthesis of 5-Chloro-2,4-dimethylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve product yield and purity. Drawing from established chemical principles and field-proven insights, we provide in-depth solutions to specific issues you may encounter.

Section 1: Synthesis Strategy Overview

The preparation of this compound is primarily approached via two distinct synthetic routes:

-

Direct Electrophilic Chlorination: This route involves the direct chlorination of the starting material, 2,4-dimethylaniline (2,4-xylidine). While seemingly more direct, this pathway is often plagued by issues of poor regioselectivity due to the powerful activating effects of the amine and methyl substituents.

-

Reduction of a Nitro Intermediate: A more reliable and higher-yielding approach involves the synthesis of a nitro precursor, 5-chloro-2,4-dimethylnitrobenzene, followed by its reduction to the desired aniline. This multi-step process offers superior control over isomer formation.

The choice of strategy often depends on the scale, available starting materials, and desired purity of the final product. The following diagram provides a high-level decision-making framework.

Caption: Decision framework for selecting a synthetic route.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format.

Question 1: I am attempting the direct chlorination of 2,4-dimethylaniline and my final product is a mixture of isomers, resulting in a very low yield of the desired 5-chloro product. How can I improve this?

Answer: This is the most common issue with the direct chlorination route. The root cause is the powerful ortho, para-directing nature of the amino (-NH₂) group, which strongly activates the aromatic ring for electrophilic substitution. Compounded by the directing effects of the two methyl groups, chlorination can occur at multiple positions (3-, 5-, and 6-).

Causality & Solution:

To enforce chlorination at the desired 5-position, you must temporarily diminish the activating effect of the amino group and leverage its steric bulk. This is achieved by protecting the amine, most commonly by converting it into its hydrochloride salt.

-

Mechanism of Control: By protonating the aniline with a strong acid like hydrochloric acid (HCl), you form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. While this seems counterintuitive, the deactivation is key. It tempers the reaction, preventing over-chlorination, and the steric hindrance of the protonated amine, along with the directing influence of the methyl groups, favors substitution at the 5-position.[1]

-

Recommended Protocol: Suspend the 2,4-dimethylaniline in an inert solvent (e.g., halogenated hydrocarbons) and treat it with hydrogen chloride gas or concentrated HCl to form the hydrochloride salt in situ. Then, introduce the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) at a controlled temperature, typically between 0°C and 80°C.[1] After the reaction, the aniline is liberated by neutralization with a base.

Question 2: My reaction mixture and final product are consistently dark brown or black, suggesting decomposition. What is causing this and how can it be prevented?

Answer: Anilines, particularly substituted anilines like 2,4-dimethylaniline, are highly susceptible to air oxidation. The formation of colored impurities is almost always due to the generation of oxidized polymeric species. This is exacerbated by elevated temperatures, the presence of acid, and exposure to air (oxygen).

Causality & Solution:

-

Inert Atmosphere: The most critical preventative measure is to run the reaction under an inert atmosphere. Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the experiment.

-

Temperature Control: Avoid excessive temperatures. While some reactions require heating, monitor the temperature closely and avoid prolonged exposure to high heat, which can accelerate decomposition.[2]

-

Workup Conditions: During the workup, especially when neutralizing the reaction mixture to liberate the free amine, perform the steps quickly and, if possible, with cooled solutions to minimize oxidation.

-

Purification: If the crude product is already discolored, purification via vacuum distillation is often effective at separating the desired colorless or pale-yellow aniline from non-volatile, colored polymeric impurities.[1][2]

Question 3: I'm using catalytic hydrogenation to reduce 5-chloro-2,4-dimethylnitrobenzene, but I'm seeing a significant amount of 2,4-dimethylaniline as a byproduct. What is causing this de-chlorination?

Answer: This side reaction is known as hydrodehalogenation, a common issue when using powerful hydrogenation catalysts like Palladium on Carbon (Pd/C). The catalyst can cleave the carbon-chlorine bond in the presence of hydrogen.

Causality & Solution:

The key is to select a catalyst and reaction conditions that favor the reduction of the nitro group while minimizing the cleavage of the C-Cl bond.

-

Catalyst Choice: While Pd/C is highly efficient for nitro reduction, it is also aggressive towards aryl halides. Platinum-on-carbon (Pt/C) can sometimes be a better choice.[3] Raney Nickel is another alternative often used to avoid dehalogenation.[4]

-

Catalyst Modifiers/Poisons: A highly effective strategy is to selectively "poison" or modify the catalyst to reduce its activity towards hydrodehalogenation. The addition of small quantities of morpholine or other amines to the reaction mixture can significantly suppress the elimination of chlorine without substantially slowing the nitro reduction.[3]

-

Control of pH: Maintaining a slightly basic pH (8-10) during the hydrogenation can also help suppress dehalogenation. This can be achieved by adding a compound like disodium hydrogenphosphate to the reaction mixture.[3]

-

Reaction Conditions: Use the mildest conditions possible. This means operating at the lowest effective hydrogen pressure (e.g., 5-15 bar) and temperature (e.g., 80-100°C) that still allows for a reasonable reaction rate.[3]

Section 3: Frequently Asked Questions (FAQs)

-

Q: What is the best method for synthesizing the 5-chloro-2,4-dimethylnitrobenzene precursor?

-

A: The standard method is the nitration of 4-chloro-m-xylene using a mixture of nitric acid and sulfuric acid. Careful control of temperature is crucial to prevent the formation of dinitro byproducts.

-

-

Q: Which chlorinating agent is recommended for the direct chlorination route?

-

A: Both chlorine gas and sulfuryl chloride (SO₂Cl₂) are effective. Sulfuryl chloride can be easier to handle in a laboratory setting than chlorine gas. A patent describes a 70% yield using sulfuryl chloride followed by steam distillation.[1]

-

-

Q: What are the ideal purification techniques for achieving >99% purity?

-

A: A multi-step approach is best.

-

Acid-Base Extraction: Dissolve the crude product in a dilute acid (e.g., 10% HCl) to form the water-soluble salt. Wash with an organic solvent (like ether or dichloromethane) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to precipitate the free amine, which can be extracted into an organic solvent.[2]

-

Vacuum Distillation: This is highly effective for removing residual starting materials, solvents, and any high-boiling point impurities.[1]

-

Recrystallization: If the distilled product is a solid or can be converted to a solid salt, recrystallization from a suitable solvent system (e.g., hexane or ethanol/water) can further enhance purity.[5]

-

-

-

Q: Which analytical techniques are best for monitoring reaction progress and final purity?

-

A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the reaction's progress. For quantitative analysis of the final product's purity and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS) are the industry standards.[6][7]

-

Section 4: Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis via Reduction of 5-Chloro-2,4-dimethylnitrobenzene

This protocol prioritizes yield and purity through a controlled catalytic hydrogenation process designed to minimize hydrodehalogenation.

Step-by-Step Methodology:

-

Reactor Setup: To a pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, add 5-chloro-2,4-dimethylnitrobenzene (1.0 eq), an aromatic solvent such as xylene, and a 5% Platinum-on-Carbon (Pt/C) catalyst (sulfited, if available, ~1-2% by weight of the nitro compound).[3]

-

Additive Introduction: Add disodium hydrogenphosphate (0.1 eq) and morpholine (0.5% by weight of the nitro compound) to the mixture.[3]

-

Inerting: Seal the reactor and purge it three times with nitrogen, followed by three purges with hydrogen gas.

-

Reaction: Pressurize the reactor with hydrogen to 10-15 bar. Heat the mixture to 95-100°C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. Maintain these conditions for 1-2 hours after hydrogen uptake stops to ensure complete conversion.

-

Workup: Cool the reactor to ~80°C and carefully vent the hydrogen. Purge with nitrogen. Filter the hot reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Add water to the filtrate and remove the xylene via steam distillation. The product, this compound, will precipitate from the aqueous solution upon cooling.[3]

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, further purify by vacuum distillation.

Protocol 2: Regioselective Direct Chlorination of 2,4-Dimethylaniline

This protocol is an alternative that improves the selectivity of direct chlorination.

Step-by-Step Methodology:

-

Salt Formation: Dissolve 2,4-dimethylaniline (1.0 eq) in carbon tetrachloride (or another suitable inert solvent) in a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until precipitation of the hydrochloride salt is complete.

-

Chlorination: While maintaining the temperature between 45-50°C, add sulfuryl chloride (1.0 eq) dropwise over 1-2 hours. Stir for an additional 2-3 hours at this temperature.[1]

-

Workup: Cool the reaction mixture. Add a 15% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12) to liberate the free amine.

-

Isolation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the same solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by steam distillation, followed by vacuum distillation to yield pure this compound.[1] A yield of approximately 70% can be expected.[1]

Section 5: Visualizations & Data

Reaction Mechanisms and Workflows

Caption: A logical workflow for troubleshooting low yield issues.

Data Tables

Table 1: Comparison of Primary Synthesis Routes

| Feature | Route 1: Direct Chlorination | Route 2: Reduction of Nitro Precursor |

| Starting Material | 2,4-Dimethylaniline | 5-Chloro-2,4-dimethylnitrobenzene |

| Key Advantage | Fewer steps | High selectivity and yield |

| Major Drawback | Poor regioselectivity, isomer formation[1] | Requires additional synthesis steps |

| Typical Yield | 40-70% (highly variable)[1] | >90%[3][8] |

| Purity Profile | Often requires extensive purification | Can yield high purity product directly |

Table 2: Troubleshooting Common Synthesis Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Multiple Isomers | Strong activating effect of -NH₂ group | Protect the amine as a hydrochloride salt before chlorination.[1] |

| Product Discoloration | Air oxidation of the aniline | Perform the reaction under an inert (N₂/Ar) atmosphere; avoid excessive heat. |

| De-chlorination | Overly active hydrogenation catalyst (e.g., Pd/C) | Use a modified catalyst (e.g., Pt/C), add a catalyst poison like morpholine, or control pH.[3] |

| Incomplete Reaction | Insufficient reaction time/temp; deactivated catalyst | Increase reaction time, slightly increase temperature, or use fresh catalyst. |

References

- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents.

- US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents.

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.

-

Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst | Request PDF - ResearchGate. Available at: [Link]

- Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents.

-

Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant - IOPscience. Available at: [Link]

-

3,4-dimethylaniline - Organic Syntheses Procedure. Available at: [Link]

-

Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides - MDPI. Available at: [Link]

-

N,N-Dimethylaniline - Wikipedia. Available at: [Link]

-

Dimethylaniline : Synthesis - YouTube. Available at: [Link]

-

Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline - PMC. Available at: [Link]

-

Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Online. Available at: [Link]

- EP0054809A1 - Process for the preparation of 5-amino-2,4 dimethylacetanilide - Google Patents.

-

Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/γ-Al2O3 Catalysts in Ionic Liquids - Atlantis Press. Available at: [Link]

-

CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION - aircc. Available at: [Link]

-

Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available at: [Link]

-

Nitro Reduction - Common Conditions - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - ResearchGate. Available at: [Link]

Sources

- 1. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Support Center: 5-Chloro-2,4-dimethylaniline Coupling Optimization

The following technical guide is designed for researchers and process chemists optimizing reaction conditions for 5-Chloro-2,4-dimethylaniline (5-Cl-2,4-DMA) . It addresses the two primary "coupling" modalities relevant to this scaffold: Diazotization-Azo Coupling (Pigment/Dye Chemistry) and Palladium-Catalyzed Buchwald-Hartwig Amination (Pharmaceutical Intermediates).

Status: Active Subject: Optimization & Troubleshooting for 5-Cl-2,4-DMA Coupling Audience: Process Chemists, Medicinal Chemists

Reactivity Profile & Pre-Reaction Analysis

Before initiating any coupling protocol, you must account for the specific steric and electronic environment of 5-Cl-2,4-DMA.

-